molecular formula C10H7N3 B1499522 6-Quinoxalineacetonitrile CAS No. 936727-48-9

6-Quinoxalineacetonitrile

Cat. No.: B1499522
CAS No.: 936727-48-9
M. Wt: 169.18 g/mol
InChI Key: RFBJBLKFMFWHCB-UHFFFAOYSA-N
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Description

6-Quinoxalineacetonitrile is a quinoxaline derivative featuring an acetonitrile (-CH₂CN) substituent at the 6-position of the bicyclic quinoxaline core. Quinoxalines are nitrogen-containing heterocycles with two fused pyrazine-like rings, known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The acetonitrile group introduces a nitrile functionality, which enhances reactivity in nucleophilic addition reactions and influences physicochemical properties such as polarity and solubility . This compound is typically synthesized via condensation reactions in acetonitrile solvent, leveraging its aprotic polar nature to optimize reaction efficiency and yield .

Properties

CAS No.

936727-48-9

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

2-quinoxalin-6-ylacetonitrile

InChI

InChI=1S/C10H7N3/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3H2

InChI Key

RFBJBLKFMFWHCB-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN=C2C=C1CC#N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

  • 6-Quinoxalineacetonitrile: Contains a nitrile (-CN) group at the 6-position of the quinoxaline scaffold. Molecular formula: C₁₀H₇N₃; molecular weight: ~169.18 g/mol.
  • 2-Cyano-3-phenylquinoxaline-1,4-dioxide: A di-N-oxide quinoxaline derivative with a cyano (-CN) group at position 2 and a phenyl substituent at position 3. The di-N-oxide structure increases oxidative stability but reduces basicity compared to non-oxidized quinoxalines .
  • 6-Methoxyquinoline: A quinoline derivative (one nitrogen atom in the heterocycle) with a methoxy (-OCH₃) group at position 4. Molecular formula: C₁₀H₉NO; molecular weight: 159.18 g/mol. The methoxy group enhances lipophilicity, favoring membrane permeability .

Physicochemical and Reactivity Differences

  • Polarity: this compound’s nitrile group increases polarity (~logP ~1.5) compared to 6-Methoxyquinoline (logP ~2.1) .
  • Reactivity: The nitrile group in this compound enables nucleophilic additions (e.g., with amines or thiols), whereas 6-Methoxyquinoline’s methoxy group directs electrophilic substitution at specific positions .
  • Stability: Di-N-oxide derivatives (e.g., 2-cyano-3-phenylquinoxaline-1,4-dioxide) exhibit enhanced oxidative stability but lower thermal stability due to N-oxide bonds .

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